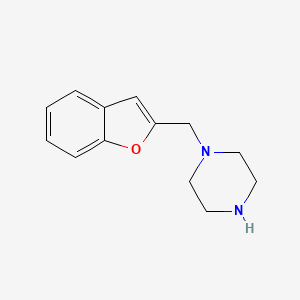

1-(1-Benzofuran-2-ylmethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMEDPTGVLFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 1 Benzofuran 2 Ylmethyl Piperazine Analogues

Approaches for the Synthesis of the 1-Benzofuran-2-ylmethylpiperazine Core

The construction of the 1-(1-benzofuran-2-ylmethyl)piperazine core has been approached through several synthetic routes, including modern catalytic methods and traditional multi-step sequences.

Palladium-Catalyzed Nucleophilic Substitution Reactions of Benzofuran-2-ylmethyl Acetates

A highly efficient and versatile method for synthesizing 2-substituted benzofurans, including the this compound core, involves a palladium-catalyzed Tsuji-Trost-type reaction. This approach utilizes benzofuran-2-ylmethyl acetates as electrophilic partners for nucleophilic substitution with various amines, including piperazine (B1678402) derivatives. nih.govnih.govresearchgate.net

The success of this reaction is highly dependent on the choice of the catalytic system. For nitrogen-based nucleophiles like piperazine, a combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to be effective. nih.govnih.gov In contrast, for softer nucleophiles based on sulfur, oxygen, or carbon, a different catalytic system comprising of chloro(π-allyl)palladium(II) dimer ([Pd(η³-C₃H₅)Cl]₂) and a bulky phosphine (B1218219) ligand such as XPhos is more efficient. nih.govnih.gov

Initial attempts to react benzofuran-2-ylmethanol directly with amines often resulted in low yields and the formation of byproducts. The use of benzofuran-2-ylmethyl acetate (B1210297) as a building block circumvents these issues by forming an intermediate η³-heterocyclic complex, facilitating the nucleophilic substitution. nih.govradiooncologyjournal.com This methodology provides a direct and high-yielding route to the target compounds. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of 2-Aminomethylbenzofurans from Benzofuran-2-ylmethyl Acetates and Amines

| Entry | Amine | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Piperazine | Pd₂(dba)₃/dppf | 87 |

| 2 | N-Benzylpiperazine | Pd₂(dba)₃/dppf | 91 |

| 3 | Morpholine | Pd₂(dba)₃/dppf | 94 |

This table is illustrative, based on typical yields reported for similar reactions. nih.gov

Multi-Step Synthetic Routes from Benzofuran (B130515) Derivatives

Classical multi-step synthetic strategies remain a cornerstone for the preparation of the this compound core, often starting from simpler benzofuran precursors.

One common route begins with the synthesis of the benzofuran ring itself. This can be achieved through the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com The resulting 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one can then be subjected to bromination using N-bromosuccinimide (NBS) to yield a bromomethyl derivative. mdpi.com This activated intermediate can then undergo a nucleophilic substitution (Sₙ2) reaction with a suitable piperazine derivative to afford the final product. nih.gov

Another approach involves the treatment of a pre-formed N-((benzofuran-2-yl)methyl)piperazine with an appropriate electrophile. For instance, the synthesis of certain derivatives has been accomplished by reacting N-((benzofuran-2-yl)methyl)piperazine with 4-methoxybenzyl chloride to yield the corresponding substituted piperazine analogue. nih.gov

Furthermore, synthetic strategies can commence from salicylaldehydes, which are treated with α-haloketones in a base-catalyzed reaction to form the benzofuran ring system. researchgate.net The resulting benzofuran can then be functionalized at the 2-position to introduce the methylpiperazine moiety. These multi-step approaches, while sometimes longer, offer flexibility in introducing a wide variety of substituents on both the benzofuran and piperazine rings. mdpi.combeilstein-journals.org

Regioselective Synthesis Strategies

Controlling the regioselectivity of reactions is crucial for the unambiguous synthesis of specifically substituted benzofuran derivatives. The palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates demonstrates excellent regioselectivity. nih.govnih.gov The nucleophilic attack occurs exclusively at the benzylic carbon of the intermediate η³-(benzofuryl)methyl complex, with no products observed from attack at the C3-position of the benzofuran ring. nih.govradiooncologyjournal.com This inherent selectivity makes it a powerful tool for the specific synthesis of 2-substituted benzofurans. nih.govnih.gov

Strategies for the regioselective synthesis of the benzofuran core itself have also been developed. For example, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can lead to the formation of benzofuranones with a programmable substitution pattern. mdpi.com These benzofuranones can then be chemically converted into the desired substituted benzofurans, offering a high degree of control over the final product's structure. mdpi.com Similarly, one-pot syntheses starting from phenols and α-haloketones can also be tailored to achieve regioselective formation of the benzofuran ring. scienceopen.com

Preparation of Radiolabeled Analogues for Advanced Imaging Techniques

To study the in vivo behavior of this compound analogues and their interaction with biological targets, radiolabeled versions are synthesized for use in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Carbon-11 Labeled Derivatives for Positron Emission Tomography (PET)

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life (20.4 minutes), making it ideal for PET imaging studies. The introduction of a ¹¹C-label into the this compound structure allows for non-invasive, real-time visualization of its distribution and target engagement in living subjects.

A key example is the synthesis of 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine ([¹¹C]13). nih.gov The radiosynthesis is typically achieved through the N-¹¹C-methylation of a suitable precursor. In the case of [¹¹C]13, the precursor N-((benzofuran-2-yl)methyl)-N'-(4'-hydroxybenzyl)piperazine is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov

The reaction is usually carried out at room temperature for a short duration, followed by heating to drive the reaction to completion. nih.gov The final radiolabeled product is then purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC). This process, from production of the radionuclide to the final formulated product, must be rapid due to the short half-life of ¹¹C.

Table 2: Radiosynthesis of 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine ([¹¹C]13)

| Parameter | Value | Reference |

|---|---|---|

| Precursor | N-((benzofuran-2-yl)methyl)-N'-(4'-hydroxybenzyl)piperazine | nih.gov |

| Labeling Agent | [¹¹C]CH₃I | |

| Synthesis Time | ~30 min | |

| Radiochemical Yield | 22% | |

| Radiochemical Purity | >98% |

Iodinated Analogues for Radioligand Applications

Radioiodinated analogues, typically labeled with iodine-123 (¹²³I) for SPECT imaging or iodine-125 (B85253) (¹²⁵I) for in vitro assays and preclinical studies, are also valuable tools. researchgate.netnih.gov While ¹²⁵I has a long half-life (59.4 days) suitable for laboratory research, ¹²³I is preferred for clinical SPECT imaging. nih.gov

The synthesis of these analogues often involves an iododestannylation reaction on a tributyltin precursor. researchgate.net This method allows for the regioselective introduction of iodine onto an aromatic ring of the molecule. The precursor, a tributylstannyl derivative of the benzofuran-piperazine compound, is synthesized first. This precursor is then reacted with a source of radioiodine, such as Na¹²⁵I, in the presence of an oxidizing agent like hydrogen peroxide or chloramine-T. researchgate.netradiooncologyjournal.com This reaction cleaves the carbon-tin bond and replaces it with a carbon-iodine bond, yielding the desired radioiodinated product. researchgate.net

These iodinated benzofuran derivatives have been developed as potential SPECT imaging probes for detecting pathological protein aggregates in the brain, such as prion deposits and β-amyloid plaques. nih.govnih.gov Although specific examples for the this compound core are less detailed in the literature, the established methodologies for radioiodinating benzofuran scaffolds are directly applicable for creating such radioligands. nih.govresearchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Systematic chemical modifications of the this compound scaffold have been instrumental in understanding the structural requirements for affinity and selectivity at various biological targets. The following subsections detail specific derivatizations on the piperazine ring that have been explored in SAR studies.

A significant area of investigation has been the introduction of N-benzyl alkyl ether groups onto the piperazine ring of this compound. These modifications have been particularly fruitful in the development of selective ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders.

A notable study by Moussa et al. described the synthesis and evaluation of a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers. nih.gov The primary synthetic route involved the treatment of N-((benzofuran-2-yl)methyl)piperazine with appropriately substituted benzyl (B1604629) chlorides. nih.gov This research revealed that the nature and position of the alkoxy group on the benzyl ring significantly influence both the affinity and selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor. nih.gov

The SAR studies highlighted that substitution at the para-position of the benzyl ethers was crucial for achieving high sigma-1 receptor selectivity. researchgate.net For instance, the introduction of a 4'-methoxy group on the benzyl ring resulted in a compound with high affinity for the σ1 receptor. nih.govnih.gov Further modifications, such as the incorporation of a 4'-(2''-fluoroethoxy) group, also yielded a highly potent and selective σ1 ligand. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents on the benzyl moiety in modulating the interaction with the sigma-1 receptor.

The following interactive data table summarizes the in vitro binding affinities of selected N-benzyl alkyl ether substituted this compound analogues for sigma-1 and sigma-2 receptors.

| Compound | Substitution on Benzyl Ring | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| 1 | 4'-methoxy | 2.7 | 102 | 38 |

| 2 | 4'-(2''-fluoroethoxy) | 2.6 | 486 | 187 |

| 3 | 4'-ethoxy | 4.5 | 155 | 34 |

| 4 | 4'-propoxy | 3.8 | 120 | 32 |

The derivatization of the piperazine ring with various aromatic and heteroaromatic moieties has been another key strategy in exploring the SAR of this compound analogues. These modifications have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

The synthesis of these derivatives often involves the reaction of a suitable benzofuran precursor with an N-aryl or N-heteroaryl piperazine. nih.govmdpi.com The choice of the aromatic or heteroaromatic substituent has a profound impact on the resulting compound's biological activity. For instance, the introduction of different aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails linked to the piperazine ring has been shown to yield potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

In one study, a series of hybrid compounds between benzofuran and N-aryl piperazine were synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.govmdpi.com The results indicated that the nature of the substituent on the N-aryl piperazine moiety significantly influenced the biological activity. For example, a derivative bearing a specific N-aryl piperazine demonstrated potent inhibitory effects on nitric oxide (NO) production and exhibited selective cytotoxicity against certain human cancer cell lines. mdpi.comrsc.org

The following interactive data table presents the biological activities of selected this compound analogues with aromatic and heteroaromatic substitutions on the piperazine ring.

| Compound | Aromatic/Heteroaromatic Moiety | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| 5 | N-(4-acetylphenyl)piperazine | Anti-inflammatory | 5.28 | NO Production |

| 6 | N-(4-acetylphenyl)piperazine | Anticancer | 0.12 | A549 (Lung Cancer) |

| 7 | N-(4-acetylphenyl)piperazine | Anticancer | 2.75 | SGC7901 (Gastric Cancer) |

| 8 | Aromatic thiosemicarbazide | CDK2 Inhibition | 0.04091 | CDK2 |

| 9 | Aromatic semicarbazide | CDK2 Inhibition | 0.04170 | CDK2 |

Pharmacological Characterization and Molecular Target Engagement of 1 1 Benzofuran 2 Ylmethyl Piperazine Analogues

Sigma Receptor System Interactions

The sigma (σ) receptor system, comprising at least two subtypes, σ1 (σ1) and σ2 (σ2), has been a significant focus of research due to its role in cellular signal transduction and its potential as a therapeutic target for various central nervous system (CNS) disorders. nih.gov Derivatives of 1-(1-benzofuran-2-ylmethyl)piperazine have been synthesized and evaluated as selective ligands for these receptors, demonstrating notable affinity and selectivity profiles.

Affinity and Selectivity Profiles for Sigma-1 (σ1) Receptors

Analogues of this compound have been developed as high-affinity and selective ligands for the σ1 receptor. nih.gov A prominent example is the series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines. nih.gov Within this series, the compound N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, also known as compound 13, demonstrated a high affinity for the σ1 receptor with a Ki value of 2.7 nM. nih.gov

Structure-activity relationship (SAR) studies on related disubstituted 1,4-piperazines revealed that substitutions on the benzyl (B1604629) group could significantly impact σ receptor binding. While many substitutions were detrimental, the introduction of a 4-chloro or a 4-methoxy group was found to improve σ receptor binding affinity, yielding Ki values of 1 nM and 0.6 nM, respectively. nih.gov In contrast, spirocyclic benzofuran (B130515) derivatives, specifically spiro[ nih.govbenzofuran-1,4'-piperidines] with a cyano group, have also shown high σ1 receptor affinity. researchgate.net For instance, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile displayed a Ki value of 1.54 nM for the σ1 receptor. researchgate.net

| Compound | Affinity (Ki) for σ1 Receptor | Reference |

|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (Compound 13) | 2.7 nM | nih.gov |

| Disubstituted 1,4-piperazine with 4-chloro substitution | 1 nM | nih.gov |

| Disubstituted 1,4-piperazine with 4-methoxy substitution | 0.6 nM | nih.gov |

| 1'-Benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile (Compound 5) | 1.54 nM | researchgate.net |

Comparative Binding with Sigma-2 (σ2) Receptors

Derivatives of this compound generally exhibit marked selectivity for the σ1 receptor over the σ2 receptor. For N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (compound 13), the binding affinity for the σ2 receptor was found to be 103 nM. nih.gov When compared to its high affinity for the σ1 receptor (Ki = 2.7 nM), this demonstrates significant selectivity for the σ1 subtype. nih.gov

Similarly, studies on related spiro[benzofuran-1,4'-piperidines] confirm this trend, with these compounds consistently displaying higher affinity for σ1 versus σ2 receptors. researchgate.net The spiro compound 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, which has a σ1 affinity of 1.54 nM, showed a σ1/σ2 selectivity ratio of 1030, highlighting its profound preference for the σ1 receptor. researchgate.net This selectivity is a crucial characteristic for developing targeted therapeutic agents that can avoid off-target effects associated with σ2 receptor binding.

| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity Ratio (σ2/σ1) | Reference |

|---|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (Compound 13) | 2.7 nM | 103 nM | ~38 | nih.gov |

| 1'-Benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile (Compound 5) | 1.54 nM | ~1586 nM (calculated) | 1030 | researchgate.net |

Role as Modulators of Signal Transduction in Neurotransmitter Systems via σ1 Receptor

The σ1 receptor is understood to function as a modulator of signal transduction within various neurotransmitter systems. nih.gov It primarily resides at the interface between the endoplasmic reticulum and the mitochondria, where it acts as a molecular chaperone, influencing Ca2+ flux. nih.gov The σ1 receptor can also move to the plasma membrane, where it regulates voltage-dependent Ca2+ channels, K+ channels, and other proteins bound to the membrane. nih.gov Ligands that bind to the σ1 receptor, such as benzofuran-piperazine analogues, can influence these functions. Evidence suggests the involvement of σ1 receptors in a variety of CNS diseases, including schizophrenia, Alzheimer's disease, and affective disorders. nih.gov By binding to the σ1 receptor, these compounds can modulate its chaperone activity and its influence on ion channels, thereby affecting downstream signaling pathways and neurotransmitter release.

Histamine (B1213489) Receptor (HR) Ligand Activity (for related benzofuran-piperazine derivatives)

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, known as the LINS01 series, have been synthesized and assessed for their activity at histamine H3 (H3R) and H4 (H4R) receptors. nih.govfrontiersin.org These G protein-coupled receptors are targets for inflammatory conditions and various neurological disorders. frontiersin.orgnih.gov

| Compound | Affinity for H3R | Reference |

|---|---|---|

| LINS01 Series (general) | Micromolar range (Ki) | nih.govnih.gov |

| LINS01004 (N-allyl-substituted) | 6.40 (pKi) | frontiersin.org |

Histamine H4 Receptor (H4R) Ligand Binding and Antagonism

The H4 receptor is a promising target for novel anti-inflammatory agents. nih.govresearchgate.net The LINS01 series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines also showed binding affinity for the H4R, although generally lower than for the H3R. nih.govnih.gov The phenyl-substituted compound LINS01005 exhibited the highest affinity for H4R within one tested set, though it lacked significant selectivity over H3R. nih.gov Another derivative, the chlorinated compound LINS01007 (1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine), displayed moderate affinity for the H4R with a pKi of 6.06. frontiersin.org Further studies confirmed LINS01007 as an H4R antagonist with a pKi of 6.2. nih.gov Functional assays using BRET to monitor Gi1 coupling confirmed that the compounds in this series lack intrinsic activity and behave as antagonists at the H4 receptor. frontiersin.org

| Compound | Affinity for H4R (pKi) | Functional Activity | Reference |

|---|---|---|---|

| LINS01007 (chlorinated) | 6.06 | Antagonist | frontiersin.org |

| LINS01007 | 6.2 | Antagonist | nih.gov |

| LINS01 Series (general) | - | Antagonist | frontiersin.org |

Dual-Acting H3R/H4R Ligand Profiles

A notable area of investigation for this compound analogues has been their activity at histamine H3 (H3R) and H4 (H4R) receptors. These receptors are implicated in various physiological and pathophysiological processes, including inflammation and neurological disorders, making dual-acting ligands a subject of significant interest. nih.govcapes.gov.br

Research into a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, known as the LINS01 series, has revealed their capacity to act as dual antagonists for both H3R and H4R. nih.gov These compounds generally exhibit a higher affinity for the H3 receptor compared to the H4 receptor. nih.govworktribe.com Functional assays, such as BRET assays to assess Gi1 coupling, have indicated that these compounds lack intrinsic activity and function as antagonists at these receptors. nih.gov

The affinity of these analogues for H3R and H4R has been quantified through binding assays, with pKi values demonstrating a range of potencies. For instance, the N-allyl-substituted compound LINS01004 displays the highest affinity for H3R with a pKi of 6.40, while the chlorinated analogue LINS01007 shows moderate affinity for H4R with a pKi of 6.06. nih.gov The methoxy (B1213986) derivative, LINS01009, has been identified as having the highest affinity for the H3 receptor among a subset of the LINS01 series. nih.gov Structure-activity relationship (SAR) studies have indicated that N-substitution on the piperazine ring plays a crucial role in determining affinity, with an N-methyl group enhancing H3R affinity while an N-phenyl group is detrimental. nih.govresearchgate.net

| Compound | Substitution Pattern | H3R Affinity (pKi) | H4R Affinity (pKi) |

|---|---|---|---|

| LINS01004 | N-allyl | 6.40 | - |

| LINS01007 | 5-Chloro, N-methyl | - | 6.06 |

| LINS01009 | 5-Methoxy, N-methyl | 7.18 | - |

| LINS01005 | N-phenyl | - | Moderate |

Kinase Inhibition Potentials (for benzofuran-piperazine hybrid structures)

The benzofuran-piperazine scaffold has also been explored for its potential to inhibit protein kinases, which are critical regulators of cellular processes and established targets in cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2) Type II Inhibition

A series of 3-(piperazinylmethyl)benzofuran derivatives have been designed and synthesized as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These compounds were developed through a hybridization strategy, linking the benzofuran and piperazine building blocks to various aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails. nih.gov Several of these compounds have demonstrated potent inhibitory activity against CDK2, with IC50 values in the nanomolar range. nih.gov

Notably, some of these derivatives exhibited greater potency than the reference standard, staurosporine. nih.gov For example, compounds 9h , 11d , 11e , and 13c showed IC50 values of 40.91 nM, 41.70 nM, 46.88 nM, and 52.63 nM, respectively, compared to staurosporine's IC50 of 56.76 nM. nih.govtandfonline.com These findings highlight the potential of the benzofuran-piperazine framework for the development of effective CDK2 inhibitors. researchgate.net

| Compound | CDK2 IC50 (nM) |

|---|---|

| 9h | 40.91 |

| 11d | 41.70 |

| 11e | 46.88 |

| 13c | 52.63 |

| Staurosporine (Reference) | 56.76 |

PIM-1 Kinase Inhibition

The benzofuran scaffold is recognized as a privileged structure in the development of inhibitors for various protein kinases, including PIM-1 kinase, a serine/threonine kinase implicated in oncogenesis. nih.gov While several benzofuran-based small molecules have been reported to mediate their anticancer effects through PIM-1 inhibition, specific inhibitory data for this compound hybrids against PIM-1 are not extensively detailed in the currently available literature. semanticscholar.orgnih.gov Further investigation is required to fully elucidate the PIM-1 inhibitory potential of this particular chemical class.

Dopaminergic Receptor Ligand Activity (for related benzofuran-piperazine derivatives)

The structural similarities between some benzofuran-piperazine derivatives and known dopaminergic ligands have prompted investigations into their activity at dopamine (B1211576) receptors.

Dopamine D1, D2, and D3 Receptor Ligand Binding

Analogues of this compound have been evaluated for their binding affinities at dopamine D2 and D3 receptors. researchgate.net The LINS01 series of compounds, for instance, demonstrated low to moderate affinities for both D2 and D3 receptors. researchgate.net Within this series, N-phenyl substituted compounds generally showed the highest affinity for the D3 receptor, with Ki values in the micromolar range, and exhibited some selectivity over the D2 receptor. researchgate.net

For example, a specific benzofuran derivative, 10h , was found to have Ki values of 132 nM and 5.23 nM for D2 and D3 receptors, respectively. nih.gov Another derivative, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, displayed a Ki of 2,700 nM for the D2 receptor. nih.gov Data regarding the binding of these specific analogues to the D1 receptor is not prominently available in the reviewed literature.

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

|---|---|---|

| 10h | 132 | 5.23 |

| 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine | 2700 | - |

| LINS01005 (1d) | 1300-5500 | 300-1500 |

| LINS01011 (1h) | 1300-5500 | 300-1500 |

| LINS01012 (1i) | 1300-5500 | 300-1500 |

| LINS01016 (1k) | 1300-5500 | 300-1500 |

Other Receptor and Enzyme Interactions of Benzofuran-Piperazine Hybrid Structures

Beyond their interactions with histamine and dopamine receptors and kinases, benzofuran-piperazine hybrids have shown affinity for other molecular targets. A notable example is the interaction with sigma (σ) receptors. The compound 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine has been identified as a potent and selective ligand for the sigma-1 (σ1) receptor, with a Ki of 2.7 nM. nih.gov Its affinity for the sigma-2 (σ2) receptor is significantly lower, with a Ki of 103 nM, indicating a high degree of selectivity for the σ1 subtype. nih.gov This same compound also exhibited weak affinity for the serotonin (B10506) 5-HT1A and 5-HT2B receptors, with Ki values of 2,192 nM and 15 nM, respectively. nih.gov

Furthermore, the benzofuran-piperazine scaffold is associated with a broad range of other biological activities, including the inhibition of farnesyltransferase. nih.gov This suggests that this chemical framework may interact with a wider array of enzymes and receptors than have been extensively characterized to date, warranting further pharmacological screening to uncover additional molecular targets.

Aromatase (CYP19) Enzyme Inhibitory Activity

Analogues of this compound have demonstrated significant inhibitory activity against Aromatase (CYP19), a key enzyme in estrogen biosynthesis. A series of novel 1-[(benzofuran-2-yl)phenylmethyl] derivatives featuring pyridine, imidazole, and triazole moieties have been synthesized and evaluated for their in vitro inhibitory effects on human placental aromatase. nih.govnih.gov

Notably, 6-methoxy- and 6-hydroxy-substituted benzofuran derivatives were found to be potent CYP19 inhibitors, with IC50 values ranging from 0.01 to 1.46 µM. nih.gov This level of activity is comparable to or greater than that of the reference compound, Arimidex (IC50 = 0.6 µM). nih.gov Among these, a pyridine-containing benzofuran analogue with a 4-fluorophenyl group emerged as a particularly promising inhibitor, exhibiting an IC50 value of 44 nM. nih.gov

Further studies on 1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles also revealed potent aromatase inhibitory activity. nih.gov The introduction of small electron-withdrawing groups on the phenyl ring was found to be optimal for activity, yielding IC50 values in the range of 0.065 to 2.02 µM. nih.gov These compounds also demonstrated good selectivity for aromatase over other steroidogenic enzymes. nih.gov

The inhibitory activities of selected benzofuran-based analogues against aromatase are summarized in the table below.

| Compound Class | Substituents | IC50 Value | Reference Compound | Reference Compound IC50 |

| 1-[(Benzofuran-2-yl)phenylmethyl]pyridine | 4-Fluorophenyl | 44 nM | Arimidex | 600 nM |

| 6-Methoxy/6-Hydroxy-substituted 1-[(benzofuran-2-yl)phenylmethyl] derivatives | - | 0.01 - 1.46 µM | Arimidex | 0.6 µM |

| 1-[(Benzofuran-2-yl)phenylmethyl]1,2,4-triazoles | Small electron-withdrawing groups on phenyl | 0.065 - 2.02 µM | - | - |

Cyclooxygenase-2 (COX-2) Expression Modulation

The modulation of Cyclooxygenase-2 (COX-2) expression is another important aspect of the pharmacological profile of this compound analogues, pointing towards their potential anti-inflammatory properties. Research has shown that certain derivatives within this chemical class can influence the expression of this key inflammatory enzyme.

Furthermore, broader investigations into benzofuran-heterocyclic hybrids have also highlighted their potential to down-regulate COX-2. While not exclusively focused on piperazine derivatives, these findings support the notion that the benzofuran scaffold is a viable starting point for the development of COX-2 modulators. The anti-inflammatory mechanism of these compounds is thought to be linked to their ability to interfere with inflammatory signaling pathways, leading to a decrease in the production of pro-inflammatory mediators, including the reduction of COX-2 expression. These findings suggest that analogues of this compound may have therapeutic potential in inflammatory conditions where COX-2 is upregulated.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical, in Vitro

Elucidation of Ligand-Receptor Binding Modes and Protein-Ligand Recognition

Molecular modeling and in silico studies have been instrumental in understanding how benzofuran-piperazine derivatives interact with their protein targets at an atomic level. encyclopedia.pub A significant focus of this research has been on their potential as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Docking simulations have been performed using CDK2 crystal structures that are in a "DFG-out" conformation, which is characteristic of type II inhibitors. nih.gov These studies revealed that 3-(piperazinylmethyl)benzofuran derivatives can effectively fit into the kinase binding site. The binding is typically anchored by linkers such as thiosemicarbazide (B42300), semicarbazide (B1199961), or acylhydrazone tails, which are accommodated between the gatekeeper region and an allosteric back pocket of the kinase. nih.gov Key interactions often involve the formation of hydrogen bonds with the sidechain carboxylate of Glu51 in the αC helix and the backbone NH of Asp145 in the DFG motif. nih.gov This binding mode mimics that of established type II CDK2 inhibitors, providing a structural basis for their inhibitory activity. nih.gov

In the context of the central nervous system, derivatives of 1-(1-Benzofuran-2-ylmethyl)piperazine have been specifically designed and evaluated as ligands for the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is a unique transmembrane protein, and ligands like N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines have demonstrated high affinity and selectivity for this target. nih.gov Structure-activity relationship studies revealed that substitutions on the benzyl (B1604629) ring can modulate binding affinity; for instance, a 4-methoxy substitution on the benzyl group was found to improve σ1 receptor binding. nih.gov The benzofuran (B130515) moiety itself is well-tolerated for various substitutions, allowing for the fine-tuning of ligand properties. nih.gov

Cellular Pathway Modulation in Preclinical Models

Benzofuran-piperazine hybrids have emerged as a promising class of compounds with significant antineoplastic activity, demonstrated across a variety of human tumor cell lines. daneshyari.comnih.gov Their anticancer effects are attributed to the modulation of fundamental cellular processes, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov

A primary mechanism through which benzofuran-piperazine hybrids exert their anticancer effects is the induction of apoptosis. nih.gov This has been consistently demonstrated in preclinical studies using various cancer cell lines. nih.gov For instance, treatment of Panc-1 pancreatic cancer cells with potent 3-(piperazinylmethyl)benzofuran derivatives led to a significant increase in the total apoptotic cell population. nih.gov

The Annexin V-FITC apoptosis assay is a standard method used to detect and quantify apoptosis. In this assay, cells are stained with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), which stains the DNA of cells with compromised membranes (late apoptosis or necrosis). Flow cytometry analysis of Panc-1 cells treated with compounds 9h and 11d showed a dramatic shift from a viable cell population to early and late apoptotic populations. nih.gov Specifically, the total percentage of apoptotic cells increased from a baseline of 2.41% in control cells to 43.51% and 29.93% for compounds 9h and 11d , respectively. nih.gov This confirms that the antiproliferative activity is due to the initiation of a programmed cell death cascade rather than non-specific cell death (necrosis). nih.gov Similarly, other studies on piperazine (B1678402) derivatives have shown activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic pathway, further confirming a caspase-dependent mechanism. e-century.us

Table 1: Apoptotic Effect of Benzofuran Derivatives on Panc-1 Cancer Cells

| Treatment | Cell Population | Percentage of Cells (%) |

|---|---|---|

| Control | Viable | 96.28 |

| Early Apoptotic | 0.59 | |

| Late Apoptotic | 0.32 | |

| Total Apoptotic | 2.41 | |

| Compound 9h | Viable | 55.08 |

| Early Apoptotic | 5.41 | |

| Late Apoptotic | 20.99 | |

| Total Apoptotic | 43.51 | |

| Compound 11d | Viable | 68.96 |

| Early Apoptotic | 2.64 | |

| Late Apoptotic | 15.87 | |

| Total Apoptotic | 29.93 |

In addition to inducing apoptosis, benzofuran-piperazine hybrids have been shown to disrupt the normal progression of the cell cycle, a hallmark of many effective anticancer agents. nih.govnih.gov By targeting key regulators of cell cycle transitions, these compounds can prevent cancer cells from dividing and proliferating. mdpi.com

Table 2: Cell Cycle Analysis of Panc-1 Cells Treated with Benzofuran Derivatives

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 65.48 | 25.12 | 9.40 |

| Compound 9h | 45.21 | 23.54 | 31.25 |

| Compound 11d | 40.11 | 20.32 | 39.57 |

The antineoplastic activities of benzofuran-piperazine hybrids are rooted in their interactions with specific molecular targets, which in turn modulate downstream signaling pathways that control cell proliferation and survival. nih.gov One of the most well-characterized targets for this class of compounds is CDK2. nih.govtandfonline.com

By acting as type II inhibitors, these hybrids lock CDK2 in an inactive conformation, preventing the phosphorylation of its substrates that are necessary for cell cycle progression. nih.gov This inhibition is the direct cause of the observed G2/M phase arrest. nih.gov Beyond CDK2, benzofuran-based molecules have been shown to inhibit other protein kinases involved in cancer, such as those in the mTOR signaling pathway and Src kinase. nih.gov Some piperazine derivatives have also been found to inhibit critical cancer signaling pathways including PI3K/AKT and BCR-ABL. e-century.us Furthermore, the activity of some benzofuran derivatives is linked to the p53 tumor suppressor pathway. nih.gov For example, the benzofuran lignan (B3055560) derivative Benfur was shown to induce cell death predominantly through a p53-dependent mechanism, which involved the upregulation of p21 and p27 and the inhibition of MDM2. nih.gov

The compound this compound and its analogs are potent ligands for the sigma-1 (σ1) receptor, a protein that acts as a molecular chaperone and signal modulator in the central nervous system. nih.gov The σ1 receptor is implicated in a variety of neurotransmitter systems and is involved in the pathophysiology of numerous CNS disorders. nih.gov

Primarily located at the endoplasmic reticulum-mitochondria interface, the σ1 receptor modulates calcium (Ca²⁺) signaling. nih.gov It can also translocate to the plasma membrane to regulate ion channels and other membrane-bound proteins. nih.gov By binding to the σ1 receptor, this compound derivatives can influence these functions, thereby acting as modulators of signal transduction in various neurotransmitter systems. nih.gov This modulatory role is significant because σ1 receptors are known to interact with and influence the function of other key receptors, including NMDA receptors and μ-opioid receptors. nih.gov The development of selective σ1 receptor ligands, such as radiolabeled versions of N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine ([¹¹C]13), allows for noninvasive PET imaging to study the density and function of these receptors in the brain, which can be altered in conditions like schizophrenia and Alzheimer's disease. nih.gov

Neurotransmitter System Modulation via σ1 Receptor

Regulation of Ca2+ Flux

Preclinical research has shown that derivatives of this compound can act as ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. In this strategic position, it plays a crucial role in modulating calcium (Ca2+) flux by acting as a molecular chaperone for the type 3 inositol-1,4,5-triphosphate (IP3) receptor, a key channel involved in the release of calcium from intracellular stores. nih.gov The interaction of σ1 receptor ligands can, therefore, influence cellular calcium signaling, a fundamental process in a vast array of physiological functions.

Modulation of K+ Channels and Voltage-Dependent Ca2+ Channels

The influence of this compound derivatives extends to the regulation of ion channels located on the plasma membrane. The target σ1 receptor, upon activation, can translocate to the plasma membrane where it modulates the activity of various ion channels. nih.gov This includes the regulation of potassium (K+) channels and voltage-dependent calcium (Ca2+) channels. nih.gov By modulating these channels, these compounds can influence cellular excitability, neurotransmitter release, and other critical neuronal functions.

Anti-inflammatory Signaling Pathways (for related derivatives)

Investigations into the anti-inflammatory properties of related benzofuran and piperazine derivatives have identified several mechanisms through which these compounds may exert their effects. These studies highlight the potential for this class of compounds to interfere with inflammatory cascades at a cellular level.

Reduction of Eosinophil Counts

A study on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives has demonstrated anti-inflammatory activity in a murine model of asthma. Specifically, the phenyl-substituted compound LINS01005 was found to reduce the number of eosinophils in the bronchoalveolar lavage fluid. nih.gov Eosinophils are key inflammatory cells in allergic responses and asthma, suggesting that derivatives of this compound may have a role in modulating allergic inflammation.

Inhibition of Inflammatory Mediators

Several in vitro studies have demonstrated the capacity of benzofuran-piperazine derivatives to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells are a widely used model for studying inflammatory responses.

One series of benzofuran-piperazine hybrids showed a significant inhibitory effect on the generation of nitric oxide (NO), a potent inflammatory mediator. mdpi.com The half-maximal inhibitory concentration (IC50) values for the most active compounds are detailed in the table below.

| Compound | NO Inhibition IC50 (µM) |

| 16 | 5.28 |

| 18 | <10 |

| 22 | <10 |

| 5 | <20 |

| 9 | <20 |

| 24 | <20 |

| Data sourced from a study on benzofuran derivatives bearing an N-aryl piperazine moiety. mdpi.com |

Further research on other benzofuran-piperazine hybrids confirmed their dose-dependent inhibition of NO production. nih.gov One particular compound, designated 5d, not only demonstrated a significant inhibitory effect on NO generation but was also found to down-regulate the secretion of other pro-inflammatory factors, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Similarly, studies on fluorinated benzofuran derivatives have shown their ability to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2. These compounds also decreased the secretion of several inflammatory mediators, with IC50 values indicating potent activity. researchgate.net

| Inflammatory Mediator | IC50 Range (µM) |

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

| Data from a study on fluorinated benzofuran and dihydrobenzofuran derivatives. researchgate.net |

These findings collectively suggest that derivatives of this compound can modulate inflammatory responses by inhibiting the production and secretion of a range of key inflammatory mediators.

Structure Activity Relationship Sar Studies and Rational Compound Design

Identification of Key Structural Features for Target Affinity and Selectivity

SAR studies have successfully pinpointed the critical roles played by each of the three main components of the 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold.

The benzofuran (B130515) ring system is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide array of pharmacological activities. rsc.orgmdpi.comnih.govnumberanalytics.com Its planar, aromatic nature allows it to participate in various interactions with biological targets. For derivatives of this compound, the benzofuran moiety is crucial for anchoring the molecule to its target receptor.

Research has shown that substitutions on the benzofuran ring can significantly modulate the compound's activity and selectivity.

Position of Substitution: The point of attachment to the rest of the molecule is critical. Studies on related compounds have indicated that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic or receptor binding activities. mdpi.comnih.gov

Nature of Substituents: The type of chemical group added to the ring can drastically alter the compound's properties. For instance, the addition of halogen atoms (e.g., bromine, chlorine) to the benzofuran ring has been shown to increase the anticancer activity in several series of compounds. nih.gov In other cases, introducing a methoxy (B1213986) group at the 7-position enhanced acetylcholinesterase inhibition in a series of benzofuran-based chalconoids. These findings suggest that both electron-withdrawing and electron-donating groups can be strategically employed to tune the electronic properties of the benzofuran ring and optimize target interactions.

The following table summarizes the effects of various substituents on the benzofuran ring based on studies of related compound classes.

| Substituent Type | Position | Observed Effect on Activity | Reference Compound Class |

| Halogens (Br, Cl, F) | Various | Significant increase in anticancer activity | General Benzofuran Derivatives |

| Methoxy (–OCH₃) | 7-position | Enhanced acetylcholinesterase inhibition | Benzofuran-based Chalconoids |

| Ester/Heterocycle | 2-position | Crucial for cytotoxic activity | General Benzofuran Derivatives |

The piperazine (B1678402) ring is another key pharmacophore, widely utilized in drug design for its favorable properties. wisdomlib.orgnbinno.com As a six-membered ring with two nitrogen atoms at opposing positions, it offers several advantages. bohrium.com The nitrogen atoms can act as hydrogen bond acceptors, and their basicity allows for the formation of salts, which can improve water solubility and bioavailability. bohrium.comnih.govresearchgate.net The piperazine scaffold provides a rigid, well-defined structure that can be easily modified at either of its nitrogen atoms (N1 and N4). nbinno.combohrium.com

In the context of this compound, one nitrogen is attached to the benzofuran-methyl group, leaving the other nitrogen (N4) available for substitution. This position has been a major focus for optimization.

N-Aryl and N-Benzyl Substitutions: Attaching various aromatic or benzylic groups to the N4 position has been a common strategy to explore interactions with specific receptor pockets. In a closely related series of N-(2-benzofuranylmethyl)-N'-(benzyl)piperazines designed as sigma (σ) receptor ligands, substitutions on the benzyl (B1604629) ring were found to be critical. nih.gov While many substitutions were detrimental to binding, a 4-methoxy group on the benzyl ring improved σ receptor binding affinity. nih.gov

Introduction of Heterocycles: In other studies, linking different heterocyclic rings to the piperazine nitrogen has been shown to maintain high affinity and selectivity for targets like the dopamine (B1211576) D3 receptor. nih.gov This demonstrates the versatility of the piperazine N-substituent in accommodating diverse chemical moieties to fine-tune the pharmacological profile.

The table below illustrates how N-substitutions on the piperazine ring influence biological activity in related scaffolds.

| N4-Substituent | Effect on Activity | Target/Compound Class |

| 4-Methoxybenzyl | Improved binding affinity | Sigma (σ) Receptors |

| Substituted Indole Rings | Maintained high affinity and selectivity | Dopamine D3 Receptors |

| Quinolino-like Moieties | Promising antipsychotic profile | Multi-receptor Antipsychotics |

Studies on related structures have highlighted the importance of the linker's length and composition.

Flexibility and Spacing: The single-carbon methylene (B1212753) linker provides flexibility, which is often essential for the molecule to navigate the binding site and establish favorable interactions.

Linker Composition: Research on other benzofuran-piperazine hybrids has explored alternative linkers, such as thiosemicarbazide (B42300), semicarbazide (B1199961), and acylhydrazone groups, to connect the piperazine moiety to other parts of the molecule. nih.govresearchgate.net In a different series of arylpiperazine derivatives, a five-atom linker was found to be optimal for achieving a desired antipsychotic profile. researchgate.net This indicates that modifying the linker is a valid strategy for modulating activity, suggesting that the simple methylene bridge in this compound could be elongated or replaced with more rigid or functionalized units to alter the pharmacological properties. For example, replacing the methylene with a carbonyl group (creating an amide linker) would introduce a hydrogen bond acceptor and restrict conformational flexibility, which could enhance binding to certain targets. nih.gov

Design Principles for Optimized Analogues

Based on the extensive SAR studies, several key principles have emerged for the rational design of optimized analogues of this compound. These principles focus on the strategic modification of the three core components of the molecule.

Systematic Substitution of the Benzofuran Ring: The benzofuran nucleus is a prime site for modification. Future design efforts should explore the addition of a variety of small, electronically diverse substituents (e.g., halogens, methoxy, nitro groups) at different positions on the benzene (B151609) portion of the ring system to enhance target affinity and selectivity.

Diverse Functionalization at the N4-Position of Piperazine: The free nitrogen of the piperazine ring is a versatile handle for introducing a wide range of chemical groups. A key design strategy involves creating a library of compounds with different N-aryl, N-heteroaryl, or N-alkyl substituents. This allows for the probing of specific sub-pockets within the target's binding site to improve potency and tailor the compound for a specific biological target, as demonstrated in the development of selective sigma receptor ligands. nih.gov

Linker Modification: The methylene linker's length and rigidity can be altered to optimize the orientation of the benzofuran and piperazine moieties. Design strategies could include:

Homologation: Synthesizing analogues with two- or three-carbon linkers (ethyl, propyl) to assess the impact of increased distance and flexibility.

Introduction of Rigidity: Incorporating double bonds or small rings within the linker to restrict conformational freedom, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Incorporation of Functional Groups: Replacing the methylene bridge with groups like amides or ethers to introduce hydrogen bonding capabilities. nih.gov

Hybridisation Strategy: A powerful design principle involves a "hybridisation" or "scaffold hopping" approach, where the benzofuran-piperazine core is combined with other known pharmacophores. nih.govresearchgate.net For example, attaching a moiety known to bind to a specific allosteric site could result in a molecule with a novel mechanism of action or enhanced potency. This has been successfully used to design novel CDK2 inhibitors by linking the benzofuran-piperazine scaffold to aromatic semicarbazide or thiosemicarbazide tails. nih.govresearchgate.net

By applying these principles, researchers can systematically refine the structure of this compound to develop new chemical entities with improved therapeutic profiles.

Computational and Theoretical Studies in Drug Discovery

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the ligand-receptor interactions.

While direct molecular docking studies on "1-(1-Benzofuran-2-ylmethyl)piperazine" are not extensively reported, research on the closely related positional isomer, 3-(piperazinylmethyl)benzofuran derivatives, as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) offers significant insights. These studies have shown that the benzofuran-piperazine scaffold can effectively occupy the ATP-binding pocket of CDK2.

The docking simulations revealed that these compounds adopt a binding pattern characteristic of type II inhibitors. Key interactions involve the formation of hydrogen bonds between the terminal moieties attached to the piperazine (B1678402) ring and crucial amino acid residues within the CDK2 active site, such as Glu51 and Asp145. The benzofuran (B130515) core and the piperazine linker typically engage in hydrophobic interactions with residues lining the active site, further stabilizing the complex.

Table 1: Key Amino Acid Interactions of Benzofuran-Piperazine Analogs in the CDK2 Active Site

| Interacting Residue | Type of Interaction | Role in Binding |

| Glu51 | Hydrogen Bond | Anchors the ligand in the active site. |

| Asp145 | Hydrogen Bond | Crucial for the inhibitor's orientation. |

| Leu83 | Hydrophobic Interaction | Stabilizes the benzofuran moiety. |

| Ile10 | Hydrophobic Interaction | Contributes to the overall binding affinity. |

| Val18 | Hydrophobic Interaction | Interacts with the piperazine linker. |

Information regarding the specific application of induced fit docking (IFD) protocols for "this compound" is not available in the reviewed literature. However, IFD is a powerful computational tool that accounts for the flexibility of the receptor's active site upon ligand binding. This methodology would be particularly useful for studying the interactions of this compound with its biological targets, as it can provide a more accurate representation of the conformational changes that occur during the binding event, potentially revealing novel binding modes and key interactions that are not captured by rigid-receptor docking.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex and provide insights into the dynamic nature of their interactions.

Specific MD simulation studies for "this compound" are not detailed in the available literature. However, for analogous benzofuran derivatives, MD simulations have been employed to confirm the stability of the docked poses within the active sites of their respective targets. nih.gov These simulations typically show that the ligand remains stably bound within the active site throughout the simulation, with minimal fluctuations in its position and conformation. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a key indicator of the complex's stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

While a specific QSAR model for "this compound" has not been reported, several studies have developed QSAR models for broader classes of benzofuran derivatives. eurjchem.comresearchgate.net These studies have identified key molecular descriptors that are correlated with the biological activity of these compounds. For instance, descriptors related to the electronic properties, hydrophobicity, and steric features of the substituents on the benzofuran ring have been shown to be important for their activity as kinase inhibitors. eurjchem.com Such models can be valuable in predicting the potential activity of "this compound" and in designing new derivatives with improved potency.

Virtual Screening Approaches for Novel Ligand Identification and Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based virtual screening, which relies on the similarity to known active compounds, and structure-based virtual screening, which involves docking of compounds into the target's active site, are two common approaches.

The benzofuran-piperazine scaffold has been utilized in virtual screening campaigns to identify novel inhibitors for various targets. nih.gov These approaches can be effectively applied to discover new ligands that share the core structure of "this compound" but possess different substitution patterns, potentially leading to the identification of compounds with novel biological activities or improved pharmacological properties.

In Silico Prediction of Pharmacological Profiles

In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its potential biological activities. These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound and to identify potential liabilities.

For piperazine-containing compounds, in silico tools have been used to predict their pharmacokinetic profiles. nih.govresearchgate.netconsensus.app These predictions can provide estimates of properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Such in silico profiling of "this compound" would be essential to evaluate its potential as a drug candidate and to guide any necessary chemical modifications to improve its pharmacological properties.

Preclinical Efficacy Studies in in Vitro and in Vivo Models Excluding Clinical Human Trials

In Vitro Cellular Models for Pharmacological Activity

The benzofuran-piperazine scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of anticancer agents. taylorandfrancis.com Derivatives of this core structure have been synthesized and evaluated for their ability to inhibit the proliferation of a wide range of human cancer cell lines.

Research has shown that hybrid molecules incorporating benzofuran (B130515) and piperazine (B1678402) exhibit promising antiproliferative activities. tandfonline.com For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com Further studies on these compounds included cell cycle analysis and apoptosis assays on the human pancreatic cancer cell line, Panc-1. tandfonline.com

A series of novel benzofuran derivatives linked to a dipiperazine moiety showed potent antitumor effects against human cervical cancer (HeLa) and non-small cell lung cancer (A549) cell lines. nih.gov Notably, specific compounds within this series, designated 8c and 8d, displayed significant activity against A549 cells, with reported IC₅₀ values of 0.12 μM and 0.43 μM, respectively. nih.gov Mechanistic studies indicated that compound 8d could significantly induce apoptosis in A549 cells. nih.gov

Furthermore, research into other substituted benzofuran piperazines has confirmed their potential as anticancer agents across multiple cell lines. nih.gov Studies on bromo derivatives of benzofuran have revealed potent cytotoxic activity, with the most active compounds inducing apoptosis in human chronic myelogenous leukemia (K562) and acute lymphoblastic leukemia (MOLT-4) cells. nih.govmdpi.com In one study, two newly developed benzofuran derivatives (compounds 6 and 8) exhibited selective action towards K562 cells. nih.gov Similarly, a library of piperazine-derived compounds screened for anticancer activity identified derivatives with high selective activity against MCF-7 breast cancer cells. mdpi.com

The broad-spectrum antiproliferative activity of these related compounds is highlighted in the table below, which summarizes the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against several human cancer cell lines.

Table 1: Antiproliferative Activity of Benzofuran-Piperazine Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Benzofuran-Dipiperazine | A549 | Non-Small Cell Lung Cancer | 0.12 (Cmpd 8c) | nih.gov |

| Benzofuran-Dipiperazine | A549 | Non-Small Cell Lung Cancer | 0.43 (Cmpd 8d) | nih.gov |

| Halogenated Benzofuran | A549 | Non-Small Cell Lung Cancer | 6.3 (Cmpd 7) | mdpi.com |

| Halogenated Benzofuran | A549 | Non-Small Cell Lung Cancer | 3.5 (Cmpd 8) | mdpi.com |

| Halogenated Benzofuran | HepG2 | Liver Cancer | 11.0 (Cmpd 7) | mdpi.com |

| Halogenated Benzofuran | HepG2 | Liver Cancer | 3.8 (Cmpd 8) | mdpi.com |

| Benzofuran-Piperazine Urea | MCF-7 | Breast Cancer | < 20 | mdpi.com |

The piperazine nucleus is a core component of many compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects. researchgate.netjetir.org Likewise, the benzofuran scaffold is recognized for its presence in compounds with potent antimicrobial properties. researchgate.net The combination of these two moieties in benzofuran-piperazine derivatives has been explored for the development of new antimicrobial agents.

Studies have shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria. ijcmas.com Most benzofuran derivatives described in a recent review were found to be highly potent inhibitors against Staphylococcus aureus, with activity that was either equipotent or more potent than reference antibiotic drugs. taylorandfrancis.com

One investigation of novel piperazine derivatives demonstrated significant bactericidal activity for compound RL-308. ijcmas.com Its efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several pathogenic strains. ijcmas.com Another study focused on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which showed significant antibacterial activity against Gram-negative bacteria, particularly Escherichia coli. mdpi.com The mode of action for some piperazine-based antimicrobial polymers involves electrostatic interaction between the positively charged compound and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

Table 2: Antimicrobial Activity of Related Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Piperazine Derivative (RL-308) | Shigella flexineri | Gram-Negative | 2 | ijcmas.com |

| Piperazine Derivative (RL-308) | Staphylococcus aureus | Gram-Positive | 4 | ijcmas.com |

| Piperazine Derivative (RL-308) | MRSA | Gram-Positive | 16 | ijcmas.com |

| Piperazine Derivative (RL-308) | Shigella dysenteriae | Gram-Negative | 128 | ijcmas.com |

| N,N'-disubstituted Piperazine | Escherichia coli | Gram-Negative | 8 (Cmpd 6c) | mdpi.com |

| N,N'-disubstituted Piperazine | Staphylococcus aureus | Gram-Positive | 16 (Cmpds 4, 6c, 6d) | mdpi.com |

Derivatives of 1-(benzofuran-2-ylmethyl)piperazine have been investigated for their neuroprotective capabilities, particularly in models relevant to dopaminergic neurodegeneration. A study focused on synthetic 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, known as the LINS01 compounds, evaluated their effects in a cocaine-induced model of dopamine-related neurotoxicity in the human neuroblastoma SH-SY5Y cell line. nih.govresearchgate.net The findings from this preliminary in vitro assessment suggest that the LINS01 compounds are not neurotoxic and demonstrate a promising capacity to prevent cocaine-induced neurotoxicity. researchgate.net

Excessive dopamine (B1211576) levels can lead to neurotoxic effects through the activation of dopaminergic receptors. nih.govresearchgate.net The LINS01 compounds were designed as histaminergic receptor (H₃R) ligands but also act as ligands for dopaminergic receptors, primarily D₂R and D₃R. nih.govresearchgate.net

Further research on related benzofuran structures supports the potential for neuroprotection. The compound R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] was examined for its ability to protect against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in SH-SY5Y cells. nih.gov The anti-apoptotic activity was attributed to the direct stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that benzofuran-based compounds could serve as valuable prototypes for developing neuroprotective agents for conditions like Parkinson's disease and other neurodegenerative disorders. nih.gov

In Vivo Animal Model Investigations

The sigma-1 (σ₁) receptor is widely distributed in the central nervous system (CNS) and is implicated in a range of neuropsychiatric and neurodegenerative diseases, including schizophrenia, depression, substance abuse, Parkinson's disease, and Alzheimer's disease. nih.govnih.govrsc.org This makes the σ₁ receptor an attractive therapeutic target.

A derivative, 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine, was specifically synthesized as a radioligand for positron emission tomography (PET) imaging of the σ₁ receptor. nih.gov In vivo imaging studies using this tracer in a baboon demonstrated homogenous uptake in brain regions known to express σ receptors, such as the cingulate cortex, frontal cortex, and striatum. nih.gov The study confirmed the in vivo specificity of the compound's uptake, highlighting the utility of the 1-(benzofuran-2-ylmethyl)piperazine scaffold for targeting the σ₁ receptor in the living brain. nih.gov Such tools are crucial for understanding how σ₁ receptor expression changes during the progression of CNS diseases. nih.gov The development of selective ligands for the σ₁ receptor has spurred investigations into both the imaging and potential treatment of these disorders. nih.gov

Benzofuran-piperazine derivatives have demonstrated significant anti-inflammatory effects in various preclinical animal models.

In a murine model of asthma, the compound LINS01005, a 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivative, showed noteworthy anti-inflammatory activity. nih.gov Administration of LINS01005 led to a reduction in eosinophil counts in the bronchoalveolar lavage fluid and decreased the expression of cyclooxygenase-2 (COX-2). nih.gov Another novel benzofuran derivative, DK-1014, was evaluated in ovalbumin-sensitized and challenged mice, a common model for allergic asthma. nih.gov DK-1014 treatment reduced airway hyperresponsiveness, decreased inflammatory cell counts and cytokine levels in the lungs, attenuated inflammatory cell infiltration, and reduced mucus hypersecretion. nih.gov

The anti-inflammatory properties of related derivatives have also been confirmed in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. slideshare.netnih.gov In this model, injection of carrageenan induces a localized inflammatory response characterized by swelling (edema). nih.gov The efficacy of a test compound is measured by its ability to reduce this swelling over time. One study found that a related N-acyl hydrazone derivative was effective at inhibiting rat paw edema, causing a 52.8% reduction in inflammation at 4 hours post-carrageenan administration. researchgate.net These in vivo findings corroborate the anti-inflammatory potential of the benzofuran-piperazine scaffold, suggesting its utility for developing treatments for inflammatory conditions. nih.gov

Emerging Research Avenues and Future Directions for 1 1 Benzofuran 2 Ylmethyl Piperazine Research

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A primary focus of ongoing research is the rational design and synthesis of next-generation analogues of 1-(1-benzofuran-2-ylmethyl)piperazine with superior potency and target specificity. Medicinal chemists are employing strategies like molecular hybridization to create novel compounds.

One notable approach involves creating hybrid structures that link the benzofuran-piperazine core to various aromatic tails, such as semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone groups. nih.gov This strategy has led to the identification of potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.govresearchgate.net For instance, several derivatives have demonstrated potent CDK2 inhibitory activity with IC50 values significantly lower than the reference standard, staurosporine. nih.gov Furthermore, these compounds have shown promising antiproliferative activity against various cancer cell lines, including pancreatic, breast, and lung cancer, while exhibiting low cytotoxicity in normal human lung fibroblast cells, indicating a favorable selectivity profile. nih.govresearchgate.net

| Compound | CDK2 Inhibitory Activity (IC50, nM) |

| 9h | 40.91 |

| 11d | 41.70 |

| 11e | 46.88 |

| 13c | 52.63 |

| Staurosporine (Reference) | 56.76 |

This table presents the half-maximal inhibitory concentration (IC50) values of select this compound analogues against CDK2, demonstrating their enhanced potency compared to the reference compound staurosporine. nih.gov

In another area, structural modifications to the benzyl (B1604629) portion of related N-(2-benzofuranylmethyl)-N'-(benzyl)piperazine compounds have been explored to enhance affinity for sigma (σ) receptors. nih.gov Early research showed that an unsubstituted benzyl ring conferred high affinity for σ receptors. nih.gov Subsequent studies revealed that substitutions on this ring, such as a 4-methoxy group, could further improve binding affinity for the sigma-1 (σ1) subtype, a target implicated in a range of central nervous system (CNS) disorders. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The benzofuran-piperazine scaffold's versatility allows it to interact with a diverse range of biological targets, opening avenues for therapeutic intervention in various diseases. While initial research has identified certain targets, the exploration for novel ones continues to be a vibrant area of investigation.

Sigma-1 (σ1) Receptor: Derivatives of this compound have been developed as selective ligands for the σ1 receptor. nih.gov This receptor is widely distributed in the central nervous system and is involved in modulating neurotransmitter systems. nih.gov Its association with CNS diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression makes it a compelling target for therapeutic development. nih.gov Radiolabeled versions of these benzofuran-piperazine derivatives have been synthesized for use in positron emission tomography (PET) to image σ1 receptors in the brain, which could aid in understanding the pathogenesis of these neuropsychiatric diseases. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): As mentioned, recent efforts have successfully identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II inhibitors of CDK2. nih.govresearchgate.net Protein kinases like CDK2 are crucial regulators of cell proliferation, and their dysregulation is a hallmark of cancer. nih.gov The discovery of potent and selective CDK2 inhibitors based on this scaffold provides a new strategy for developing anticancer agents, particularly for diseases like pancreatic cancer. nih.gov

Other Potential Kinase Targets: The broader family of benzofuran-based molecules has been shown to inhibit numerous other protein kinases involved in cancer progression, such as GSK-3β, mTOR, Pim-1, and Src kinase. nih.gov This suggests that the this compound framework could be adapted to target these and other kinases, expanding its potential utility in oncology. Research has also pointed to the potential for benzofuran (B130515) derivatives to act as dual inhibitors of PI3K and VEGFR-2, key targets in cancer angiogenesis and cell survival pathways. nih.gov

Multi-Target Ligand Design for Complex Polygenic Disorders

Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological factors, making single-target drugs potentially insufficient. researchgate.netnih.gov This has led to the paradigm of multi-target directed ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously. nih.govpreprints.org The this compound scaffold, with its proven ability to interact with diverse targets, is an ideal starting point for MTDL design.

A significant application of this strategy is in the development of treatments for Alzheimer's disease. preprints.org Researchers have designed novel hybrids by linking a benzofuran moiety to an 8-hydroxyquinoline (B1678124) scaffold using a piperazine (B1678402) linker. preprints.org This design aims to simultaneously address several factors in Alzheimer's pathology: the benzofuran component targets β-amyloid (Aβ) aggregation, while the 8-hydroxyquinoline part acts as a metal chelator and an inhibitor of cholinesterase (AChE/BChE) and BACE1 enzymes. preprints.org The piperazine linker itself can facilitate crossing the blood-brain barrier. preprints.org This MTDL approach offers a more holistic therapeutic strategy compared to single-target agents. nih.govpreprints.org

This concept extends to cancer therapy, where designing dual inhibitors, such as those targeting both PI3K and VEGFR-2, can provide a superior therapeutic effect by simultaneously blocking multiple pathways essential for tumor growth and survival. nih.govresearchgate.net

Advancements in Synthetic Methodologies for Diversification and Scalability

The exploration of the therapeutic potential of this compound derivatives relies heavily on efficient and versatile synthetic methodologies. Current research focuses on developing synthetic routes that allow for easy diversification of the core structure and are amenable to large-scale production.

A common synthetic strategy involves the reaction of a suitably substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the benzofuran core. mdpi.com This can be followed by bromination of the methyl group to create a reactive benzofuran-2-ylmethyl bromide intermediate. mdpi.comresearchgate.net This intermediate can then be readily reacted with various substituted or unsubstituted piperazines to generate a diverse library of final compounds for structure-activity relationship (SAR) studies.

Alternatively, a direct N-alkylation approach can be used, where a pre-formed N-((benzofuran-2-yl)methyl)piperazine is treated with a reactive species like 4-methoxybenzyl chloride to add substituents to the second nitrogen of the piperazine ring. nih.gov The synthesis of the piperazine ring itself can be achieved through various established methods, such as the reaction of an appropriate aniline (B41778) with bis-(2-haloethyl)amine, which is suitable for scale-up. mdpi.com The development of efficient, high-yield synthetic routes is crucial for translating promising laboratory findings into clinically viable therapeutic agents.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Modern drug discovery heavily relies on the integration of computational tools to accelerate the identification and optimization of lead compounds. beilstein-journals.org Research on this compound and its derivatives has significantly benefited from these in silico approaches.

Molecular Docking: This technique is widely used to predict and analyze the binding interactions between a ligand and its target protein. nih.gov In the development of CDK2 inhibitors, molecular docking simulations were performed to understand how the benzofuran-piperazine derivatives fit into the kinase domain, confirming their binding pattern as type II inhibitors. nih.govresearchgate.net Similarly, docking studies have been used to elucidate the binding modes of multi-target ligands with AChE, BChE, and BACE1, providing crucial insights for rational drug design. preprints.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For arylpiperazine derivatives, QSAR models can help identify the key physicochemical properties that influence their potency, guiding the design of new analogues with improved activity. researchgate.net